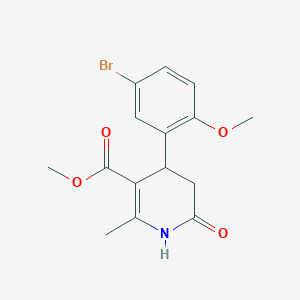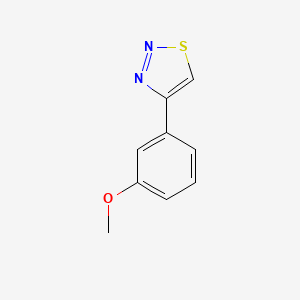
4-(3-Methoxyphenyl)-1,2,3-thiadiazole
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-1,2,3-thiadiazole, also known as MPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPT is a thiadiazole derivative that contains a methoxyphenyl group attached to its structure. The compound has been extensively studied for its unique properties and potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Antithrombotic Activity
4-(3-Methoxyphenyl)-1,2,3-thiadiazole derivatives have shown potential as antithrombotic agents. A study found that certain 1,2,3-thiadiazoles with benzene rings possessing para electron-donating groups exhibited inhibition of collagen-induced platelet aggregation, suggesting possible antithrombotic applications (Thomas, Nishizawa, Zimmermann, & Williams, 1985).
Corrosion Inhibition
Research on thiadiazole derivatives, including this compound, has demonstrated their effectiveness as corrosion inhibitors. One study reported that these compounds provided significant corrosion protection for mild steel in an acidic environment, indicating their potential use in industrial applications (Attou et al., 2020).
Receptor Antagonism
Some derivatives of this compound have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. This indicates their potential for developing treatments targeting these receptors (Jung et al., 2004).
Antimicrobial Activity
Thiadiazole derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial activities against several microbial strains, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Fungicidal Activity
Research has indicated that certain 1,2,3-thiadiazole derivatives possess fungicidal activity. For instance, a study on 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione revealed its potential as a fungicide (Wu, 2013).
Corrosion Inhibition for Copper
Thiadiazole derivatives, including this compound, have been synthesized as inhibitors for copper corrosion in acidic environments. These studies suggest their potential application in protecting copper materials from corrosion (Tang et al., 2009).
Anticancer Activity
Some this compound derivatives have demonstrated anticancer activity in biological studies. They have shown significant anti-proliferative activity against various cancer cell lines, suggesting their potential use in cancer treatment (Janowska et al., 2022).
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-12-8-4-2-3-7(5-8)9-6-13-11-10-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRPJIGNSNYAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363079 | |
| Record name | 4-(3-methoxyphenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337924-95-5 | |
| Record name | 4-(3-methoxyphenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde](/img/structure/B1621114.png)
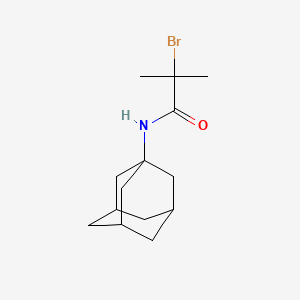
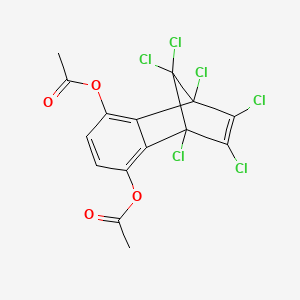
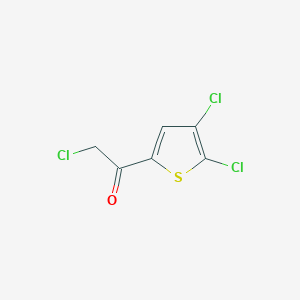
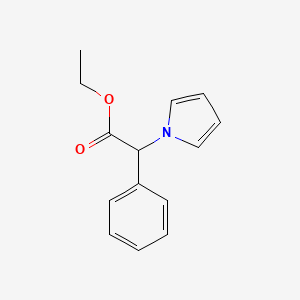
![4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B1621123.png)
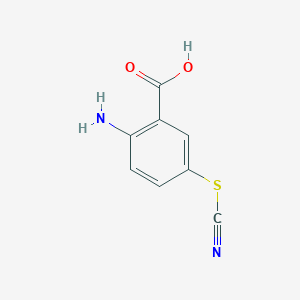
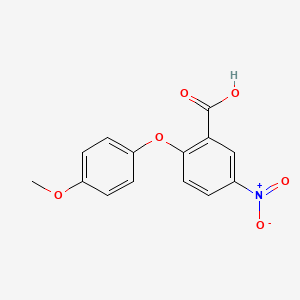
![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)
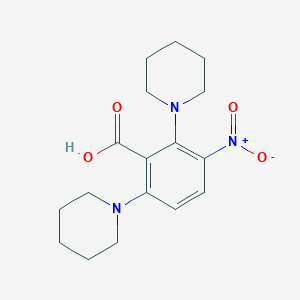

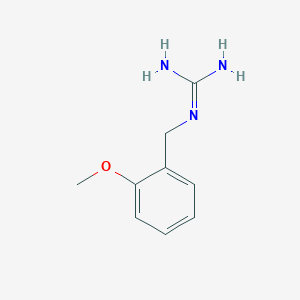
![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1621135.png)
